molecular formula C22H21N5O B2606868 (E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941943-63-1

(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2606868
CAS RN: 941943-63-1
M. Wt: 371.444
InChI Key: MFGJYTVUQLRNBJ-FYWRMAATSA-N
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Description

(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O and its molecular weight is 371.444. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds, including pyrazolopyrimidine and triazolopyrimidine derivatives, represents a significant area of research. These compounds are synthesized through reactions involving amino-triazoles or various amino-heterocycles, leading to products with potential biological activities. For example, the work by Britsun et al. (2006) and Drev et al. (2014) illustrates the synthesis of triazolopyrimidines through condensation reactions, highlighting the versatility of enaminones and aminoheterocycles in generating diverse heterocyclic frameworks.

Biological Activity Evaluation

Several studies have focused on the biological evaluation of triazolopyrimidine derivatives. Compounds synthesized in this class have been assessed for their antibacterial, antifungal, and antitumor activities. The study by Chauhan and Ram (2019) demonstrates an efficient synthesis of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives, which were then characterized and evaluated for their antimicrobial activities.

Supramolecular Chemistry

In supramolecular chemistry, triazolopyrimidine derivatives have been investigated as suitable ligands for co-crystallization with crown ethers, forming hydrogen-bonded supramolecular assemblies. The work by Fonari et al. (2004) on novel pyrimidine derivatives exemplifies the exploration of these compounds in designing complex structures with potential applications in materials science and catalysis.

Antiviral Research

Triazolopyrimidine scaffolds have also been explored for their potential antiviral properties. Massari et al. (2017) developed efficient synthesis methods for derivatives that showed promising activity against influenza virus, indicating the relevance of this class of compounds in developing new antiviral agents.

Mechanism of Action

    Target of Action

    1,2,4-triazolo[1,5-a]pyrimidines are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

    Mode of Action

    The interaction of 1,2,4-triazolo[1,5-a]pyrimidines with their targets can lead to changes in the function of these targets, affecting the biological processes they are involved in .

    Biochemical Pathways

    The exact biochemical pathways affected by 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound and its targets. They are known to be involved in a wide range of biological activities .

    Pharmacokinetics

    The ADME properties of 1,2,4-triazolo[1,5-a]pyrimidines can also vary depending on the specific compound. For example, one study found that a certain triazolo[1,5-a]pyrimidine derivative had an oral bioavailability of 51% in rats .

    Result of Action

    The molecular and cellular effects of 1,2,4-triazolo[1,5-a]pyrimidines’ action can include changes in enzyme activity, receptor signaling, and other cellular processes .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2,4-triazolo[1,5-a]pyrimidines .

properties

IUPAC Name

5-methyl-N-phenyl-7-[(E)-1-phenylprop-1-en-2-yl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-15(13-17-9-5-3-6-10-17)20-19(16(2)25-22-23-14-24-27(20)22)21(28)26-18-11-7-4-8-12-18/h3-14,20H,1-2H3,(H,26,28)(H,23,24,25)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGJYTVUQLRNBJ-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C(=CC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=NC=N2)N1)/C(=C/C3=CC=CC=C3)/C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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